molecular formula C6H12N2O3S B14579765 S-Methyl-L-cysteinylglycine CAS No. 61587-05-1

S-Methyl-L-cysteinylglycine

Cat. No.: B14579765
CAS No.: 61587-05-1
M. Wt: 192.24 g/mol
InChI Key: IBYGDPFBVGZMRY-BYPYZUCNSA-N
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Description

S-Methyl-L-cysteinylglycine is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways. It is a sulfur-containing amino acid derivative that plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-L-cysteinylglycine typically involves the methylation of the thiol group in L-cysteinylglycine. One common method is the reaction of L-cysteinylglycine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis using methyltransferases. These enzymes catalyze the transfer of a methyl group from a donor molecule, such as S-adenosylmethionine, to the thiol group of L-cysteinylglycine, producing this compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions

S-Methyl-L-cysteinylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Methyl-L-cysteinylglycine has a wide range of applications in scientific research:

Mechanism of Action

S-Methyl-L-cysteinylglycine exerts its effects primarily through its thiol group, which can undergo redox reactions. It acts as an antioxidant by donating electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also participates in detoxification pathways by conjugating with electrophilic compounds, making them more water-soluble and easier to excrete .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl-L-cysteinylglycine is unique due to its specific methylation, which affects its reactivity and biological activity. The presence of the methyl group can influence its redox potential and its ability to interact with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

61587-05-1

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C6H12N2O3S/c1-12-3-4(7)6(11)8-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1

InChI Key

IBYGDPFBVGZMRY-BYPYZUCNSA-N

Isomeric SMILES

CSC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CSCC(C(=O)NCC(=O)O)N

Origin of Product

United States

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